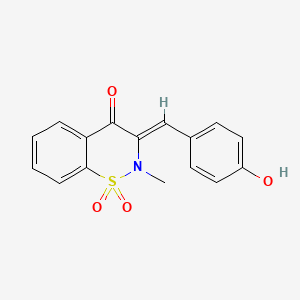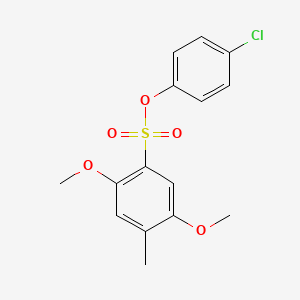![molecular formula C17H34N4O4S2 B13374165 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with two piperidinylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired diazepane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Applications De Recherche Scientifique
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidinyl groups may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like 1-(1-Methyl-4-piperidinyl)piperazine and 2,7-Bis((4-methyl-1-piperidinyl)sulfonyl)-9H-fluoren-9-one share structural similarities with 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane.
Diazepane Derivatives: Other diazepane derivatives with different substituents can also be compared.
Uniqueness
This compound is unique due to its specific combination of piperidinyl and sulfonyl groups attached to a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H34N4O4S2 |
|---|---|
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1,4-bis[(4-methylpiperidin-1-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c1-16-4-10-20(11-5-16)26(22,23)18-8-3-9-19(15-14-18)27(24,25)21-12-6-17(2)7-13-21/h16-17H,3-15H2,1-2H3 |
Clé InChI |
ZMYGXSOHTFAIAN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCC(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}cyclopropanamine](/img/structure/B13374083.png)
![3,8-Diphenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13374086.png)
![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)

![3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374109.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)
![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)


